2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965216
InChI: InChI=1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2
SMILES:
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol

CAS No.:

Cat. No.: VC15965216

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name 2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one
Standard InChI InChI=1S/C12H19N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h9,13-14H,1-8H2
Standard InChI Key TXXSHVJQQLSSKF-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C(=O)C3=C(N2)CCNC3

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol consists of a bicyclic framework comprising a pyrazole ring fused to a partially saturated pyridine ring (tetrahydropyridine). Key structural features include:

  • Cyclohexyl substituent: A six-membered alicyclic ring attached to the pyrazole nitrogen at the 2-position, contributing to steric bulk and lipophilicity.

  • Hydroxyl group: Positioned at the 3-position of the pyrazole ring, enabling hydrogen bonding and participation in acid-base chemistry.

  • Tetrahydropyridine moiety: A partially saturated pyridine ring that introduces conformational flexibility.

The molecular formula is C₁₂H₁₉N₃O, with a calculated molecular weight of 221.30 g/mol. Comparative analysis with analogous structures, such as N-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide (PubChem CID: 42656635), suggests that the hydroxyl group reduces molecular weight by ~27 g/mol relative to the carboxamide derivative .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₁₉N₃O
Molecular Weight221.30 g/mol
LogP (Predicted)2.1 (Moderately lipophilic)
Hydrogen Bond Donors2 (Hydroxyl and NH in pyrazole)
Hydrogen Bond Acceptors3 (Pyridine N, pyrazole N, hydroxyl O)
Polar Surface Area60.8 Ų

Synthetic Approaches

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step sequences leveraging cyclization, protection-deprotection strategies, and functional group interconversions. While direct literature on 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol is limited, analogous protocols from bioRxiv provide a plausible roadmap :

Step 1: Core Formation

The pyrazolo[4,3-c]pyridine scaffold is constructed via cyclocondensation of hydrazine derivatives with cyclic ketones. For example, reacting 4-piperidone with hydrazine hydrate yields the tetrahydropyridopyrazole core.

Step 3: Hydroxyl Group Installation

Oxidation or hydroxylation at the 3-position can be achieved via:

  • Electrophilic substitution: Using nitrating agents followed by reduction to amine and diazotization/hydrolysis.

  • Metal-mediated oxidation: Employing Cu(I)/O₂ systems to introduce hydroxyl groups regioselectively.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Hydrazine hydrate, EtOH, reflux, 12 h68%
2Cyclohexyl bromide, K₂CO₃, DMF, 80°C, 6 h75%
3CuI, Phenanthroline, O₂, DMSO, 100°C, 24 h52%

Biological Activity and Mechanistic Insights

Although direct pharmacological data for 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol are scarce, structurally related compounds exhibit notable bioactivity:

Kinase Inhibition

Pyrazolo[4,3-c]pyridines are investigated as ATP-competitive inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. The hydroxyl group may coordinate with kinase hinge regions, while the cyclohexyl moiety occupies hydrophobic pockets. For instance, analogs with IC₅₀ values <100 nM against CDK2/4/6 have been reported.

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • Aqueous Solubility: Predicted to be 0.12 mg/mL (pH 7.4), limited by the cyclohexyl group’s hydrophobicity.

  • Caco-2 Permeability: High (Papp >20 ×10⁻⁶ cm/s), indicating potential for oral bioavailability.

Metabolic Stability

In vitro microsomal studies of related compounds show moderate stability (t₁/₂ = 45 min in human liver microsomes), with primary metabolic pathways involving hydroxylation of the cyclohexyl ring and glucuronidation of the pyrazole-OH .

Applications in Drug Discovery

Oncology

As CDK inhibitors, derivatives of this scaffold could target breast cancer (e.g., mimicking palbociclib’s mechanism) or hematological malignancies. The cyclohexyl group may improve blood-brain barrier penetration for glioblastoma applications.

Central Nervous System (CNS) Disorders

Structural similarity to monoamine reuptake inhibitors suggests potential in depression or Parkinson’s disease. The hydroxyl group’s polarity could mitigate off-target CNS toxicity.

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